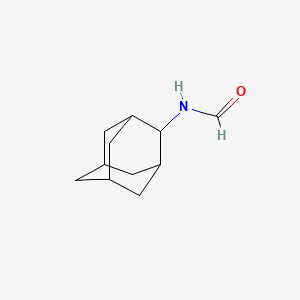
Formamide, N-(2-adamantyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(2-adamantyl) is a chemical compound with the molecular formula C₁₁H₁₇NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The incorporation of the adamantyl group into formamide enhances the compound’s lipophilicity and stability, making it a valuable molecule in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamide, N-(2-adamantyl) can be synthesized through the reductive amination of adamantanone with formamide. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of formamide, N-(2-adamantyl) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N-(2-adamantyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of adamantyl oxides or hydroxyl derivatives.
Reduction: Formation of adamantyl amines.
Substitution: Formation of various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
Formamide, N-(2-adamantyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mecanismo De Acción
The mechanism of action of formamide, N-(2-adamantyl) involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as a bioactive agent. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- Formamide, N-(1-adamantyl)
- Adamantanone
- Adamantyl amines
Comparison: Formamide, N-(2-adamantyl) is unique due to the position of the adamantyl group, which influences its chemical reactivity and biological activity. Compared to formamide, N-(1-adamantyl), the 2-adamantyl derivative may exhibit different pharmacokinetic properties and stability. Adamantanone and adamantyl amines, while structurally related, have distinct chemical and biological properties that differentiate them from formamide, N-(2-adamantyl) .
Propiedades
Número CAS |
24161-71-5 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N-(2-adamantyl)formamide |
InChI |
InChI=1S/C11H17NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2,(H,12,13) |
Clave InChI |
SXYGFWZEAKCCIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
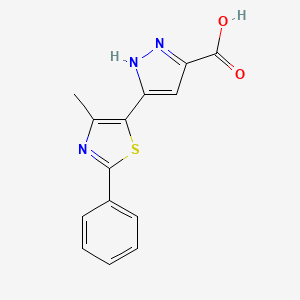
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
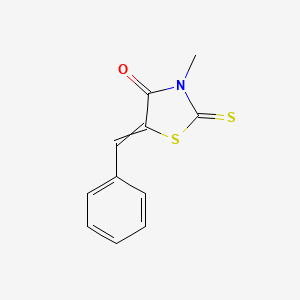
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

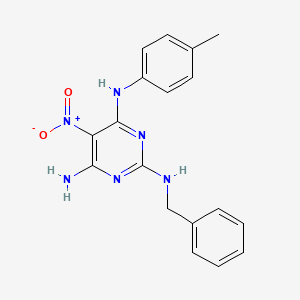
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
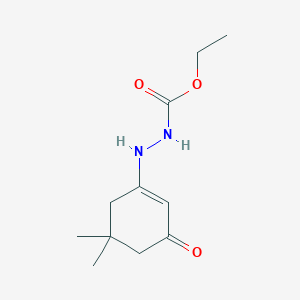
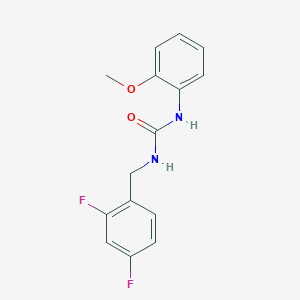
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
